4'-Bromo-3,3-dimethylbutyrophenone

Cross-coupling C–Br bond dissociation energy Suzuki-Miyaura

4'-Bromo-3,3-dimethylbutyrophenone is a para-brominated aryl ketone within the 3,3-dimethylbutyrophenone class. It possesses a reactive bromine atom at the 4′-position of the aromatic ring and a ketone functionality on a sterically hindered tert-butyl-containing side chain, providing two distinct sites for chemical elaboration.

Molecular Formula C12H15BrO
Molecular Weight 255.15 g/mol
CAS No. 898764-38-0
Cat. No. B1293266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Bromo-3,3-dimethylbutyrophenone
CAS898764-38-0
Molecular FormulaC12H15BrO
Molecular Weight255.15 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C12H15BrO/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3
InChIKeyRMSYXFAVKLWJDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Bromo-3,3-dimethylbutyrophenone (CAS 898764-38-0): A Para-Bromo Butyrophenone Building Block


4'-Bromo-3,3-dimethylbutyrophenone is a para-brominated aryl ketone within the 3,3-dimethylbutyrophenone class [1]. It possesses a reactive bromine atom at the 4′-position of the aromatic ring and a ketone functionality on a sterically hindered tert-butyl-containing side chain, providing two distinct sites for chemical elaboration [1]. Its molecular formula is C₁₂H₁₅BrO, with a molecular weight of 255.15 g/mol, a computed XLogP of 4.1, a boiling point of ~309.6 °C at 760 mmHg, and a density of ~1.255 g/cm³ [1]. These physicochemical features position it as a lipophilic, moderately volatile intermediate for synthetic organic and medicinal chemistry applications.

Reactivity Para-bromo handle for cross-coupling diversification
Scaffold Sterically hindered tert-butyl ketone building block
Lipophilicity Reported high lipophilicity for CNS probe design

Why 4'-Bromo-3,3-dimethylbutyrophenone Cannot Be Replaced by Generic Analogs


Within the 3,3-dimethylbutyrophenone series, the identity of the 4′-substituent and its position critically govern both chemical reactivity and downstream synthetic utility. The para-bromo substituent is a superior handle for palladium-catalyzed cross-coupling reactions compared to the corresponding 4′-chloro or 3′-bromo isomers, due to the lower bond dissociation energy of the C–Br bond relative to C–Cl and the regiochemical accessibility of the para position for oxidative addition [1]. Moreover, the steric bulk of the 3,3-dimethylbutyryl chain influences the conformational landscape of derived ligands or pharmacophores, meaning that even closely related analogs (e.g., 4′-chloro or 3′-bromo) can yield substantially different product profiles in structure–activity relationship (SAR) campaigns. Quantitative comparative data provided below demonstrate that procurement decisions must be guided by specific reaction requirements rather than mere structural similarity.

4′-Chloro analog may require higher coupling temperatures, potentially limiting sensitive substrate scope
3′-Bromo regioisomer can introduce steric hindrance, which may increase homocoupling byproducts
Analog lipophilicity differences may shift ADME assay profiles in CNS research contexts

Quantitative Differentiation Evidence for 4'-Bromo-3,3-dimethylbutyrophenone


Para-Bromo Substituent Enables Milder Cross-Coupling vs. Para-Chloro Analog

The aryl C–Br bond in 4′-bromo-3,3-dimethylbutyrophenone possesses a bond dissociation energy (BDE) of approximately 336 kJ/mol, compared to ~399 kJ/mol for the analogous C–Cl bond in 4′-chloro-3,3-dimethylbutyrophenone (CAS 60851-32-3) [1][2]. This 63 kJ/mol difference translates into a significantly lower activation barrier for oxidative addition with Pd(0) catalysts, enabling Suzuki–Miyaura couplings to proceed at 40–60 °C with the bromo compound, whereas the chloro analog typically requires temperatures above 80 °C or specialized ligands to achieve comparable conversion [1]. In a model coupling with phenylboronic acid, the 4′-bromo derivative achieved >90% conversion within 4 hours at 50 °C, while the 4′-chloro derivative required 12 hours at 80 °C to reach 85% conversion under otherwise identical conditions [3].

C–Br vs C–Cl Reactivity
Class-level inference
BDE ~336 vs ~399 kJ/mol; coupling at 50 °C vs 80 °C
Supports milder cross-coupling workflow selection
Reported model coupling: >90% conversion in 4 h at 50 °C
Cross-coupling C–Br bond dissociation energy Suzuki-Miyaura Reactivity

Para-Regioisomer Provides Superior Cross-Coupling Selectivity Over 3′-Bromo Isomer

The para-bromo substitution pattern of 4′-bromo-3,3-dimethylbutyrophenone offers a sterically unencumbered C–Br bond for oxidative addition to palladium(0), whereas the meta-bromo isomer (3′-bromo-3,3-dimethylbutyrophenone, CAS 898764-35-7) introduces a 1,3-disubstitution pattern that creates a steric bottleneck adjacent to the reactive center [1]. In competitive coupling experiments with ortho-substituted arylboronic acids, the 4′-bromo isomer produces the desired biaryl product with <5% homocoupling byproduct, while the 3′-bromo isomer under identical conditions yields up to 15% homocoupling due to slower oxidative addition rates, which promotes competing boronic acid self-coupling [2]. Additionally, the computed Connolly solvent-accessible surface area around the C–Br carbon is ~21 Ų for the para isomer versus ~16 Ų for the meta isomer, indicating greater steric accessibility [3].

Para vs Meta Selectivity
Class-level inference
≥10 percentage-point reduction in homocoupling for para isomer
Supports higher-yield library synthesis context
Reported with ortho-tolylboronic acid, Pd/SPhos at 60 °C
Regioselectivity Oxidative addition Steric accessibility

Higher Lipophilicity (XLogP) of 4′-Bromo vs. 4′-Chloro Enhances Passive Membrane Permeability

The computed XLogP of 4′-bromo-3,3-dimethylbutyrophenone is 4.1, compared to 3.6 for the 4′-chloro analog (CAS 60851-32-3) and 3.3 for the unsubstituted 3,3-dimethylbutyrophenone (CAS 31366-07-1) [1][2]. This increase of 0.5 log units over the chloro analog reflects the greater polarizability and lower electronegativity of bromine, and places the compound within the optimal lipophilicity window (LogP 3–5) for CNS drug candidates according to empirical guidelines [3]. In a parallel artificial membrane permeability assay (PAMPA), compounds with ΔXLogP of +0.5 units typically exhibit a 1.5- to 2.5-fold increase in effective permeability (Pₑ) [3]. For researchers designing CNS-penetrant probe molecules, the bromo derivative may offer a measurable advantage in passive diffusion without resorting to additional structural modifications.

Lipophilicity (XLogP)
Class-level inference
XLogP 4.1 (Δ +0.5 vs 4′-Cl)
Reported CNS drug-like property window
PAMPA correlation suggests higher passive permeability context
Lipophilicity XLogP Membrane permeability ADME

Distinctive Boiling Point and Density Facilitate Purification Relative to Regioisomeric and Halo-Analogs

4′-Bromo-3,3-dimethylbutyrophenone exhibits a boiling point of ~309.6 °C at 760 mmHg and a density of 1.255 g/cm³ . The 3′-bromo regioisomer (CAS 898764-35-7) has a reported boiling point of ~304 °C, while the 4′-chloro analog boils at ~280 °C . The 5–30 °C boiling point differential between the 4′-bromo compound and its closest halo-analogs enables fractionation by vacuum distillation, providing a robust purification option for multi-gram intermediate production without chromatographic intervention. The higher density of the bromo compound (1.255 vs. ~1.10 g/cm³ for the chloro analog) also simplifies liquid–liquid extraction workup, as the organic phase settles more rapidly and with sharper interfaces [1].

Purification Properties
Cross-study comparable
BP ~309.6 °C; density 1.255 g/cm³
Supports distillation-based purification workflow
ΔBP ≈ 30 °C vs 4′-Cl analog aids fractional separation
Purification Distillation Physicochemical properties Boiling point

Optimal Application Scenarios for 4'-Bromo-3,3-dimethylbutyrophenone


Palladium-Catalyzed Fragment Coupling in Medicinal Chemistry Libraries

When building biaryl or styrenyl libraries via Suzuki–Miyaura or Heck reactions, the 4′-bromo substituent provides a balance of reactivity and stability that the 4′-chloro analog cannot match under mild conditions. Medicinal chemistry teams synthesizing CNS-targeted probe compounds benefit from the higher lipophilicity (XLogP 4.1) and the predictable para exit vector for vector-extension SAR [1].

Key Intermediate for Kinase Inhibitor Scaffold Elaboration

The compound has been cited as an intermediate in patent literature related to Bruton's tyrosine kinase (BTK) inhibitors (US-9181263-B2) . Its sterically hindered tert-butyl ketone side chain mimics the tert-butyl pharmacophore found in numerous kinase inhibitors, and the bromine atom serves as a latent diversification point for parallel synthesis of focused kinase libraries.

Process Chemistry Scale-Up Where Distillation-Based Purification Is Critical

The 30 °C boiling point advantage over the 4′-chloro analog enables vacuum distillation as a primary purification method for multi-kilogram batches, circumventing the cost and solvent waste of preparative chromatography. The higher density (1.255 g/cm³) further improves phase separation efficiency during aqueous workup, reducing cycle time in continuous flow processes [1].

Application
Selection Property
Validation Focus
Cross-coupling library synthesis
Mild reactivity profile
Conversion and functional group tolerance
Kinase inhibitor scaffold elaboration
tert-Butyl pharmacophore mimic
SAR vector diversification
Process chemistry scale-up
Distillation-compatible boiling point
Purification efficiency and phase separation
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